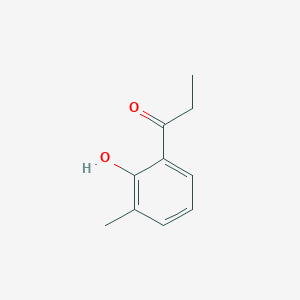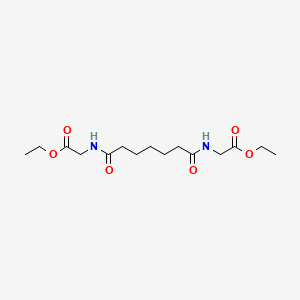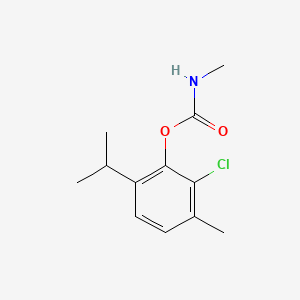![molecular formula C17H25NO3 B12003022 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol CAS No. 6972-89-0](/img/structure/B12003022.png)
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol is a novel chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of curcumin pyrazole and has been synthesized through a Mannich reaction, which introduces an aminoalkyl substituent into the molecule. The presence of the morpholine ring and the methoxy and prop-2-enyl groups contribute to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions typically include:
Reactants: Curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine.
Solvent: Often carried out in an aqueous or alcoholic medium.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Análisis De Reacciones Químicas
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and prop-2-enyl groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic group can interact with enzymes and receptors, modulating their activity. The morpholine ring and other substituents may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol can be compared with other similar compounds, such as:
Curcumin: The parent compound, which has lower solubility and bioavailability.
Curcumin Pyrazole: A derivative with enhanced biological activity but similar solubility issues.
Other Mannich Derivatives: Compounds with similar aminoalkyl substituents that exhibit improved solubility and bioavailability.
The uniqueness of this compound lies in its combination of the morpholine ring, methoxy group, and prop-2-enyl group, which contribute to its distinctive chemical and biological properties.
Propiedades
| 6972-89-0 | |
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C17H25NO3/c1-5-6-14-7-15(17(19)16(8-14)20-4)11-18-9-12(2)21-13(3)10-18/h5,7-8,12-13,19H,1,6,9-11H2,2-4H3 |
Clave InChI |
XLPOFFREQSDPEX-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CC2=C(C(=CC(=C2)CC=C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12002945.png)


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)


![1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12002959.png)

![{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12002964.png)
![2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B12002966.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)
![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
